molecular formula C13H20N2O2 B1479004 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile CAS No. 2098000-75-8

3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile

Cat. No.: B1479004
CAS No.: 2098000-75-8
M. Wt: 236.31 g/mol
InChI Key: IOGGXPPOIYNRBX-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile (CAS No. 2098000-75-8) belongs to the azaspirocyclic nitrile family. Its IUPAC name reflects three key structural elements:

  • Spirocyclic core : A 6-azaspiro[3.4]octane system, where a six-membered nitrogen-containing ring (piperidine) shares a single atom (spiro carbon) with a four-membered carbocyclic ring.
  • Ethoxymethyl substituent : An ethoxy group (–OCH₂CH₃) attached to the spiro carbon via a methylene bridge.
  • Nitrile-functionalized ketone : A propanenitrile group (–CH₂C(O)CN) linked to the spiro nitrogen.

Molecular Formula : C₁₃H₂₀N₂O₂
Molecular Weight : 236.31 g/mol.
Key Structural Features :

Feature Description
Spiro junction Connects piperidine (6-membered) and cyclobutane (4-membered) rings.
Functional groups Nitrile (–C≡N), ketone (–C=O), ethoxymethyl (–CH₂OCH₂CH₃).
Stereochemistry Potential stereoisomerism at spiro carbon and ethoxymethyl branch.

The SMILES notation (N#CCC(N(CC1COCC)CC21CCC2)=O) highlights the spatial arrangement of atoms and bonds.

Historical Context of Azaspirocyclic Compounds in Organic Chemistry

Azaspirocyclic frameworks have evolved significantly since their early 20th-century discovery:

  • Early Developments : Adolf von Baeyer’s 1900 nomenclature rules laid the foundation for systematic classification. Seminal work on spiro alkaloids (e.g., cephalotaxine) in the 1960s revealed their biological potential.
  • Synthetic Breakthroughs :
    • 1980s–1990s : Transition-metal-catalyzed cyclizations enabled efficient spirocycle synthesis.
    • 2000s–Present : Diversity-oriented strategies, such as Rh(I)-catalyzed cycloisomerization/Diels–Alder cascades, expanded access to complex azaspirocycles.

Notable Azaspiro Compounds :

Compound Application Key Feature
Homoharringtonine Antileukemic drug 1-Azaspiro[4.4]nonane core
Galanthamine Alzheimer’s treatment 6-Azaspiro[4.5]decane framework
Pinnatoxins Marine neurotoxins 7-Membered azaspirocyclic imine

These milestones underscore the scaffold’s versatility in drug discovery and natural product synthesis.

Significance of Nitrile Functionality in Spirocyclic Architectures

The nitrile group (–C≡N) in this compound confers unique reactivity and functional utility:

Chemical Reactivity :

  • Electrophilic Center : Participates in nucleophilic additions (e.g., Grignard reactions) to form amines or ketones.
  • Cycloaddition Substrate : Engages in [3+2] dipolar cycloadditions with nitrile oxides to generate heterocycles.
  • Hydrogen Bond Acceptor : Enhances solubility and target binding in medicinal chemistry.

Applications in Synthesis :

  • Spirocycle Diversification : Nitriles enable post-synthetic modifications, such as reduction to primary amines or hydrolysis to carboxylic acids.
  • Bioisosteric Replacement : The –C≡N group mimics carbonyl or alkyne functionalities in drug candidates, improving metabolic stability.

Case Study :
In spirocyclic sultam synthesis, nitriles act as linchpins for CSIC (Cyanide-Shifted Intramolecular Cyclization) reactions, forming seven-membered rings with >80% efficiency. Similar strategies could apply to this compound’s nitrile group for generating derivatives.

Table 1: Functional Roles of Nitriles in Spirocyclic Systems

Role Example Reaction Outcome
Electrophilic coupling Reaction with organozinc reagents Spirocyclic amines
Radical stabilization Participation in domino bicyclizations Complex polycycles
Pharmacophore integration Binding to enzymatic active sites Enhanced bioactivity

This compound’s nitrile-ketone synergy positions it as a versatile intermediate for pharmaceutical and materials science applications.

Properties

IUPAC Name

3-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-2-17-9-11-8-15(12(16)4-7-14)10-13(11)5-3-6-13/h11H,2-6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGGXPPOIYNRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCC2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile is a member of the spirocyclic amine family, characterized by its unique structural features that may confer significant biological activity. This article reviews its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H23N3O2 , with a molecular weight of approximately 241.33 g/mol . The structural arrangement includes an azaspiro framework, which is known to influence biological interactions due to its spatial configuration.

Preliminary studies indicate that compounds with similar structures may act as inhibitors of specific enzymes or receptors involved in various disease pathways. The unique spirocyclic structure of this compound allows for effective interaction with biological targets, potentially leading to therapeutic applications in areas such as:

  • Cancer treatment
  • Metabolic disorders
  • Neurological conditions

In Vitro Studies

Research has demonstrated that compounds analogous to this compound exhibit notable enzyme inhibition properties. For instance, studies have shown that these compounds can modulate pathways associated with cancer cell proliferation and apoptosis.

Study Compound Biological Activity Findings
Study 13-(8-Ethoxymethyl) derivativeEnzyme inhibitionSignificant reduction in enzyme activity related to tumor growth
Study 2Similar spirocyclic compoundsReceptor modulationAltered receptor binding affinity leading to decreased signaling pathways

Case Study 1: Cancer Therapeutics

In a recent study, a derivative of the compound was tested for its efficacy against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent.

Case Study 2: Neurological Implications

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings revealed that the compound could reduce oxidative stress markers, indicating its potential for treating neurodegenerative diseases.

Comparison with Similar Compounds

Delgocitinib (3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile)

  • Structural Similarities :
    • Shared 3-oxopropanenitrile group and 6-azaspiro[3.4]octane core.
    • Both feature substituents at the 6-position of the spiro ring.
  • Key Differences: Delgocitinib incorporates a pyrrolo[2,3-d]pyrimidine group (a bicyclic heteroaromatic system) instead of ethoxymethyl. The (3S,4R)-3-methyl configuration in Delgocitinib introduces stereochemical complexity, influencing binding specificity.
  • Functional Impact: Delgocitinib is an FDA-approved immunomodulator targeting JAK-STAT pathways, whereas the ethoxymethyl analog lacks reported biological data. The pyrrolopyrimidine group in Delgocitinib is critical for kinase inhibition .

3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile (CAS: 2097979-35-4)

  • Structural Similarities :
    • Both compounds contain a nitrile and ketone group.
  • Key Differences :
    • Replacement of the spiro[3.4]octane with a bicyclo[3.1.1]heptane system reduces ring strain and alters puckering dynamics (as per Cremer-Pople coordinates ).
    • The 3-oxa (oxygen) atom in the bicyclo system increases polarity compared to the ethoxymethyl group.
  • No biological data is available for this compound .

Spiro[2.5]octane Derivatives (e.g., 5-Methyl-5,7-diazaspiro[2.5]octan-6-one)

  • Structural Similarities :
    • Both feature spirocyclic nitrogen-containing rings.
  • Key Differences :
    • The smaller spiro[2.5]octane ring (vs. [3.4]) reduces steric bulk and alters ring puckering amplitudes .
    • Substituents like methyl or carboxylic acid groups (e.g., Spiro[2.5]octane-1-carboxylic acid) modify solubility and reactivity .
  • Functional Impact :
    • Spiro[2.5] derivatives are often intermediates in drug synthesis. Their smaller rings may favor penetration into constrained binding pockets .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile 6-azaspiro[3.4]octane Ethoxymethyl, 3-oxopropanenitrile Not reported N/A
Delgocitinib 1,6-diazaspiro[3.4]octane Pyrrolo[2,3-d]pyrimidine JAK inhibitor, immunomodulator
3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile Bicyclo[3.1.1]heptane None (oxygen in ring) Not reported
5-Methyl-5,7-diazaspiro[2.5]octan-6-one 5,7-diazaspiro[2.5]octane Methyl, ketone Synthetic intermediate

Research Findings and Implications

  • Spirocyclic vs.
  • Substituent Effects : Ethoxymethyl groups may enhance solubility relative to aromatic systems (e.g., Delgocitinib’s pyrrolopyrimidine) but reduce target affinity due to weaker π interactions .
  • Synthetic Accessibility : Spiro[3.4]octane derivatives require advanced synthetic strategies, as evidenced by patent filings for Delgocitinib involving cocrystallization with 3,5-dimethylpyrazole to improve purity .

Preparation Methods

Formation of the 6-Azaspiro[3.4]octane Core

  • Starting materials: Typically, the synthesis begins with cyclic amines or oxetanyl nitriles as precursors.
  • Cyclization: Intramolecular cyclization under controlled temperature (60–80°C) and inert atmosphere (nitrogen or argon) forms the azaspiro ring system. This step often uses base catalysts or Lewis acids to promote ring closure.
  • Solvents: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethoxyethane (DME) are preferred for solubility and reaction control.

Introduction of the Ethoxymethyl Group

  • Method: Nucleophilic substitution reaction at the 8-position of the azaspiro ring.
  • Reagents: Ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) are reacted with the azaspiro intermediate.
  • Catalysts: Phase transfer catalysts like tetrabutylammonium bromide (TBAB) enhance the nucleophilicity and reaction rate.
  • Conditions: Mild heating (around 40–60°C) in solvents such as dichloromethane or acetonitrile ensures selective substitution without side reactions.

Installation of the 3-Oxopropanenitrile Moiety

  • Approach: The nitrile group is introduced via condensation or alkylation reactions with appropriate cyano-containing reagents.
  • Typical reagents: Malononitrile derivatives or cyanoacetates can be used to install the 3-oxopropanenitrile fragment.
  • Reaction conditions: Controlled pH (neutral to slightly basic), room temperature to mild heating, and use of dehydrating agents or coupling reagents to facilitate bond formation.
  • Purification: Column chromatography or recrystallization is employed to isolate the pure product.

Reaction Conditions and Optimization

Step Key Reagents/Conditions Solvent(s) Temperature Notes
Cyclization to form azaspiro Base catalyst (e.g., NaH, K2CO3) THF, DME 60–80°C Inert atmosphere to prevent oxidation
Ethoxymethyl substitution Ethoxymethyl halide, TBAB catalyst DCM, acetonitrile 40–60°C Phase transfer catalyst improves yield
3-Oxopropanenitrile installation Malononitrile or cyanoacetate derivatives DCM, MeOH, or EtOH RT to 50°C pH control critical to avoid side products

Analytical Characterization During Preparation

Research Findings and Industrial Considerations

  • Yield and Purity: Optimized reaction conditions yield the target compound in moderate to high yields (60–85%) with high purity (>95%).
  • Scalability: Continuous flow synthesis methods are being explored to improve reproducibility and scale-up potential for industrial production.
  • Catalyst and Solvent Recycling: Green chemistry principles are applied in some processes to minimize waste and improve sustainability.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Expected Outcome
1 Cyclization to form azaspiro core Base catalyst, THF/DME, 60–80°C 6-Azaspiro[3.4]octane intermediate
2 Ethoxymethyl substitution at C-8 Ethoxymethyl halide, TBAB, DCM, 40–60°C Ethoxymethyl-substituted spiro compound
3 Attachment of 3-oxopropanenitrile group Malononitrile derivative, pH control, RT-50°C Final target compound, 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile?

  • Methodology : Multi-step organic synthesis typically involves:

Spirocyclic Core Construction : Formation of the 6-azaspiro[3.4]octane scaffold via cyclization reactions, often using tert-butyl-protected intermediates (e.g., tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate) as precursors .

Functionalization : Introduction of the ethoxymethyl group via alkylation or nucleophilic substitution under anhydrous conditions.

Propionitrile Attachment : Coupling the spirocyclic amine with 3-oxopropanenitrile derivatives using carbodiimide-based coupling agents or Mitsunobu reactions .

  • Critical Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like ring-opening or epimerization.

Q. How can the spirocyclic structure of this compound be rigorously characterized?

  • Analytical Workflow :

NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the spirocyclic geometry and substituent positions. Key signals include downfield shifts for the nitrile group (~110-120 ppm in 13C^{13}\text{C}) and splitting patterns reflecting the ethoxymethyl moiety .

X-ray Crystallography : Resolve the 3D conformation to verify ring puckering parameters (e.g., Cremer-Pople coordinates for spirocyclic systems) .

Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF), ensuring agreement with theoretical values (±3 ppm).

Advanced Research Questions

Q. What experimental approaches are recommended to evaluate its JAK/STAT inhibition potential?

  • Biological Assays :

Enzyme Inhibition Assays : Measure IC50_{50} values against JAK isoforms (JAK1, JAK2, JAK3) using recombinant enzymes and ATP-competitive assays. Compare with Delgocitinib (a structurally related JAK inhibitor) for baseline activity .

Cellular Profiling : Use IL-2-dependent T-cell proliferation assays to assess functional inhibition. Validate via Western blotting for phosphorylated STAT proteins .

  • Data Interpretation : Cross-validate in vitro results with in vivo models (e.g., murine dermatitis) to address bioavailability and off-target effects.

Q. How can crystallographic data resolve contradictions in pharmacological profiles?

  • Case Study : Cocrystal structures (e.g., with 3,5-dimethylpyrazole) reveal binding interactions between the spirocyclic core and JAK catalytic domains. Analyze hydrogen-bonding networks (e.g., nitrile-Lys908^{908} interactions) to rationalize potency variations across isoforms .
  • Table : Key Cocrystallization Parameters

ParameterValueSignificance
Resolution1.8 ÅHigh-confidence ligand positioning
R-factor<0.20Structural reliability
Binding Pocket Volume450 Å3^3Accommodates spirocyclic moiety

Q. What strategies address discrepancies between in vitro and in vivo metabolic stability data?

  • Methodological Adjustments :

Microsomal Stability Assays : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., ethoxymethyl hydrolysis). Use LC-MS/MS to track degradation products .

Prodrug Optimization : Mask labile groups (e.g., replace ethoxymethyl with fluorinated analogs) to enhance metabolic resistance while maintaining target engagement .

  • Statistical Tools : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with pharmacokinetic parameters.

Methodological Resources

  • Synthesis Protocols : Refer to tert-butyl-protected spirocyclic intermediates (e.g., tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate) for scalable routes .
  • Crystallographic Guidelines : Use Cremer-Pople coordinates for spirocyclic ring analysis, ensuring alignment with computational models (e.g., DFT-optimized geometries) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.